Product packaging for 3-(tert-Butyl)benzothioamide(Cat. No.:CAS No. 1314936-03-2)

3-(tert-Butyl)benzothioamide

Cat. No.: B3046863
CAS No.: 1314936-03-2
M. Wt: 193.31
InChI Key: VRVYIIASIHOGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(tert-Butyl)benzothioamide (CAS 1314936-03-2) is a synthetic thioamide compound with the molecular formula C 11 H 15 NS and a molecular weight of 193.31 g/mol. This chemical is provided as a high-purity substance (95% pure) intended for research applications and must be stored sealed in a dry environment at 2-8°C . Thioamides are a class of compounds with significant research value due to their documented biological activity in biochemical studies. Research on structurally related thioamide drugs, such as ethionamide and prothionamide, has provided a well-established mechanism of action for these compounds. They are recognized as prodrugs that require enzymatic activation by a flavin monooxygenase (such as EthA in mycobacteria) . Upon activation, the drug forms a covalent adduct with nicotinamide adenine dinucleotide (NAD+). This drug-NAD adduct acts as a potent, tight-binding inhibitor of InhA, the enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis in bacteria . This mechanism makes certain thioamides clinically effective as second-line agents against bacterial infections, including drug-resistant tuberculosis . As such, this compound serves as a valuable chemical scaffold for researchers investigating novel antibacterial agents, probing metabolic pathways in microbiology, or studying structure-activity relationships in medicinal chemistry. The tert-butyl substituent on the benzene ring offers a distinct steric and electronic profile, making this analog particularly interesting for exploratory synthesis and target-oriented research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NS B3046863 3-(tert-Butyl)benzothioamide CAS No. 1314936-03-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butylbenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVYIIASIHOGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675475
Record name 3-tert-Butylbenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314936-03-2
Record name Benzenecarbothioamide, 3-(1,1-dimethylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314936-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-Butylbenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 3 Tert Butyl Benzothioamide

Fundamental Reaction Pathways of the Thioamide Functional Group

The thioamide functional group is distinguished from its amide counterpart by the unique properties of the thiocarbonyl (C=S) bond. The lower electronegativity and higher polarizability of sulfur compared to oxygen render the thiocarbonyl group more reactive. rsc.org The C=S bond is also significantly weaker than the C=O bond, influencing its chemical behavior. caltech.edu Thioamides exhibit greater multiple bond character along the C-N bond, which results in a higher rotational barrier compared to amides. wikipedia.org These electronic and structural characteristics define the fundamental reaction pathways available to 3-(tert-Butyl)benzothioamide.

Nucleophilic Reactivity of the Thiocarbonyl Sulfur Atom

A defining characteristic of the thioamide functional group is the nucleophilicity of the sulfur atom. caltech.edu Unlike the carbonyl oxygen in amides, the sulfur atom in a thiocarbonyl group can act as a reactive site for both electrophiles and nucleophiles. researchgate.net The larger size and greater polarizability of the sulfur atom make it a "soft" nucleophilic center, readily engaging with a variety of electrophilic partners. rsc.org This reactivity is fundamental to many subsequent transformations. For instance, the reaction of thioamides with alkyl halides often proceeds via initial S-alkylation. wikipedia.org Furthermore, the sulfur atom's ability to engage with metal catalysts is a cornerstone of many modern synthetic methods, including the formation of thiocarbonyl ylides from the reaction with metal carbenes, which are versatile intermediates in organic synthesis. uzh.ch

Electrophilic Activation and Subsequent Transformations

The activation of thioamides is frequently initiated by the reaction of an electrophile at the sulfur atom. rsc.org This process, often referred to as "thiophilic" addition, enhances the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack. Common activating agents include alkyl halides and anhydrides like triflic anhydride. rsc.org

A notable strategy involves the site-selective N-tert-butoxycarbonyl (N-Boc) activation of primary and secondary thioamides. nih.govrsc.org This activation proceeds by treating the thioamide with Boc₂O and a catalytic amount of DMAP, likely via an initial S-tert-butoxycarbonylation followed by a rapid S-to-N acyl transfer. rsc.org This N-activation destabilizes the thioamide's ground state by disrupting the nN → π*C=S resonance, thereby facilitating the cleavage of the otherwise robust N–C(S) bond upon nucleophilic attack. nih.govrsc.org This method allows for transformations like the direct transamidation of thioamides under mild, metal-free conditions, a process that is challenging to achieve with unactivated thioamides due to their inherent stability. nih.gov

Directed C-H Functionalization Strategies in Benzothioamides

The thioamide group has emerged as a competent directing group for the regioselective functionalization of otherwise inert C-H bonds. In benzothioamides such as the 3-(tert-butyl) derivative, the sulfur and nitrogen atoms can coordinate to a transition metal catalyst, positioning it to activate the C-H bond at the ortho position of the benzene (B151609) ring.

Ortho-C-H Bond Activation and Coupling Reactions

The thioamide moiety effectively directs the activation of the ortho-C–H bond in benzothioamides. rsc.org This has been exploited in various coupling reactions. Rhodium-catalyzed systems, for example, facilitate the direct coupling of benzothioamides with alkenes and alkynes. oup.comoup.comresearchgate.net When coupled with alkenes, the reaction proceeds smoothly to yield ortho-alkenylated products. oup.com The reaction with alkynes is more complex, often involving not only the C-H activation but also subsequent desulfurization and C–N bond cleavage to produce indenone derivatives. rsc.orgoup.com Palladium(II) catalysts have also been successfully employed for the ortho-C-H arylation of benzothioamides using boronic acids as the coupling partners. dntb.gov.ua

Catalytic Systems for Regioselective C-C and C-X Bond Formation

A variety of catalytic systems have been developed to achieve regioselective C-C and C-X (where X is a heteroatom) bond formation using the thioamide directing group.

Rhodium Catalysis : Cationic rhodium(III) complexes, such as CpRh(MeCN)₃₂ or those generated in situ from [CpRhCl₂]₂, are highly effective for C-H activation. rsc.orgoup.com These catalysts, often used with a copper or silver co-oxidant, enable the formation of C-C bonds through coupling with alkenes and alkynes. rsc.orgoup.com

Palladium Catalysis : Palladium(II) catalysts are particularly useful for C-C bond formation via arylation reactions. The Pd(II)-catalyzed arylation of benzothioamides with boronic acids demonstrates the utility of this system for creating biaryl structures. dntb.gov.ua

Cobalt Catalysis : Earth-abundant cobalt catalysts have gained prominence for C-H functionalization. researchgate.net Cobalt(III) catalysts can mediate the electrophilic amination of C(sp³)–H bonds in aliphatic thioamides. thieme-connect.comresearchgate.net In the context of benzothioamides, cobalt catalysis has been harnessed for double annulation reactions with alkynes, leading to complex sulfur- and nitrogen-containing heterocyclic systems. rsc.org

These catalytic systems underscore the versatility of the thioamide directing group in orchestrating precise bond formations at specific locations within the molecule.

Reaction Type Catalyst System Coupling Partner Product Type Reference(s)
Ortho-AlkenylationRh(III)AlkenesOrtho-alkenylated benzothioamides oup.com, researchgate.net
Ortho-Alkynylation/AnnulationRh(III)AlkynesIndenones oup.com, rsc.org
Ortho-ArylationPd(II)Boronic AcidsOrtho-arylated benzothioamides dntb.gov.ua
Double AnnulationCo(III)AlkynesThiopyrano-isoquinolines rsc.org

Cycloaddition and Annulation Reactions Leading to Heterocyclic Systems

Thioamides are valuable precursors for the synthesis of a wide array of heterocyclic compounds through cycloaddition and annulation reactions. tandfonline.comresearchgate.net The thiocarbonyl group can participate as a dienophile or dipolarophile, and the entire thioamide moiety can act as a multicenter component in these transformations.

A notable reaction is the atypical [3+2]-cycloaddition of electron-deficient thioamides with benzynes. umn.eduacs.org In this process, the thioamide does not act as a conventional 1,3-dipole. Instead, the sulfur and nitrogen atoms engage with the benzyne (B1209423) to form a zwitterionic ammonium (B1175870) ylide intermediate, which then rearranges to yield dihydrobenzothiazole products. acs.orgnih.gov

Thioamides also react with metal carbenes, generated from diazo compounds, to form thiocarbonyl ylides. uzh.ch These reactive 1,3-dipoles can be trapped in situ by dipolarophiles or undergo intramolecular cyclization. For example, dirhodium(II)-catalyzed reactions of specific diazo thioamides lead to stable, isolable thioisomünchnones (anhydro-4-hydroxy-1,3-thiazolium hydroxides), which are masked thiocarbonyl ylides. rsc.org These intermediates can then undergo 1,3-dipolar cycloaddition with reagents like N-methylmaleimide to form complex, polycyclic adducts. rsc.org

Furthermore, annulation strategies provide direct routes to five-membered heterocycles. A copper-catalyzed [3+2] annulation of β-ketothioamides with azobisisobutyronitrile (AIBN) affords highly functionalized thiazolidin-4-ones. iftmuniversity.ac.in Another example is the visible-light-induced, catalyst-free annulation of benzothioamides with sulfoxonium ylides, which offers a sustainable pathway to construct thiazole (B1198619) derivatives. researchgate.net

Reaction Type Reactants Key Intermediate Heterocyclic Product Reference(s)
[3+2] CycloadditionThioamide + BenzyneAmmonium YlideDihydrobenzothiazole umn.edu, acs.org, nih.gov
1,3-Dipolar CycloadditionDiazo Thioamide + Rh(II) catalystThioisomünchnone (Thiocarbonyl Ylide)Polycyclic Thiazole Adducts rsc.org
[3+2] Annulationβ-Ketothioamide + AIBNN,S-AcetalThiazolidin-4-one iftmuniversity.ac.in
AnnulationBenzothioamide + Sulfoxonium Ylide-Thiazole researchgate.net
Double AnnulationThioamide + Alkyne + Co(III) catalystMetallacycleThiopyrano-isoquinoline rsc.org

Formation of Thiazole Derivatives from Thioamides and Precursors

The synthesis of thiazoles, a core structure in many pharmaceuticals, frequently utilizes thioamides as key starting materials. rsc.org The most classic and widely used method is the Hantzsch thiazole synthesis, which involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. researchgate.net This reaction reliably produces 1,3-thiazoles with a variety of substituents in good to excellent yields. researchgate.net

The general mechanism proceeds via nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. Modified conditions for the Hantzsch synthesis have been developed to accommodate sensitive substrates, such as those derived from amino acids, to yield functionalized thiazole building blocks with high stereochemical fidelity. researchgate.net

Alternative and more modern approaches have also been developed. One such method involves the reaction of ketones with N-Bromosuccinimide (NBS) to form α-bromoketones in situ, which then react with thioamides in a one-pot synthesis. researchgate.net Another innovative, metal-free strategy utilizes the reaction of thioamides with sulfoxonium ylides under the promotion of a base like DBU to construct the thiazole ring. researchgate.net Furthermore, multicomponent reactions have been devised; for instance, a Brønsted acid-promoted reaction between benzylamines, acetophenones, and elemental sulfur allows for the one-pot synthesis of bis-substituted thiazoles, proceeding through an in-situ-generated thioamide intermediate. rsc.org

Thiazole Synthesis Method Reactants Key Features Reference
Hantzsch SynthesisThioamide, α-HaloketoneClassic, versatile method for 1,3-thiazoles. researchgate.net
One-Pot Hantzsch VariantKetone, NBS, ThioamideIn situ generation of α-bromoketone. researchgate.net
Sulfoxonium Ylide MethodThioamide, Sulfoxonium YlideMetal-free conditions. researchgate.net
Multicomponent ReactionBenzylamine, Acetophenone, SulfurBrønsted acid-promoted, forms thioamide in situ. rsc.org

Synthesis of Thiadiazoles and Other Sulfur-Containing Heterocycles

Benzothioamides are pivotal precursors for the synthesis of 1,2,4-thiadiazoles, a class of heterocycles with significant biological activity. researchgate.net A primary route to these compounds is the oxidative dimerization of thioamides. acs.org Various oxidizing agents, such as 2-iodoxybenzoic acid (IBX), oxone, and copper(II) salts, have been employed for this transformation. acs.orgresearchgate.net

A particularly efficient method involves the use of alkyl nitrites, such as tert-butyl nitrite (B80452) (TBN), in a metal-free system at room temperature. researchgate.net This reaction demonstrates broad substrate scope and high tolerance for various functional groups. For example, the reaction of benzothioamide with TBN in dichloromethane (B109758) proceeds rapidly to give 3,5-diphenyl-1,2,4-thiadiazole in high yield. researchgate.net This method is effective for a range of substituted benzothioamides, including those with electron-donating and electron-withdrawing groups. researchgate.net

The scope of this dimerization reaction using tert-butyl nitrite is illustrated in the table below, showing high yields for various substituted thioamides.

Entry Substrate (Thioamide) Time (min) Yield (%)
14-Methylbenzothioamide594
24-Methoxybenzothioamide592
34-(Trifluoromethyl)benzothioamide1589
44-Fluorobenzothioamide1590
54-Chlorobenzothioamide3089
63-Methoxybenzothioamide588
72-Chlorobenzothioamide585
Reaction Conditions: Substrate (1 mmol) and tert-butyl nitrite (1.1 equiv.) were stirred in dichloromethane (2 mL) at room temperature. Data sourced from Chauhan et al., 2018. researchgate.net

Beyond dimerization, thioamides can be used to construct other sulfur-containing heterocycles. For instance, reacting 5-amino-1,3,4-thiadiazole-2-thiol (B144363) with other reagents can lead to more complex thiadiazole derivatives. nih.gov Additionally, imidazo[2,1-b] researchgate.netCurrent time information in Bangalore, IN.escholarship.orgthiadiazoles can be synthesized through the reaction of 2-amino-1,3,4-thiadiazoles with α-haloketones. researchgate.net

Cascade and Domino Reactions Involving Benzothioamides

Cascade and domino reactions, which involve multiple bond-forming transformations in a single synthetic operation without isolating intermediates, represent a highly efficient strategy for building molecular complexity. researchgate.net Benzothioamides are valuable participants in such sequences.

One notable example is a three-component domino reaction involving a thioamide, an isonitrile, and water. bohrium.com This reaction's outcome is selectively controlled by the choice of catalyst and the isonitrile structure. When using benzyl (B1604629) isocyanide with a palladium/copper catalytic system, the reaction yields novel 1,2,4-thiadiazolidin-3-one cyclic compounds. In contrast, using a tert-butyl isocyanide with a lanthanum triflate catalyst produces open-chain (E)-N-(1,2-diamino-2-thioxoethylidene)benzamide products. bohrium.com This divergent synthesis highlights the nuanced reactivity of the thioamide group in complex, one-pot systems.

Benzothioamides have also been utilized in domino reactions with aryne precursors, expanding their utility in forming complex aromatic structures. researchgate.net Furthermore, cascade reactions that couple conjugate addition of a copper hydride with aldolization and lactonization have been developed, showcasing the integration of multiple reaction types in a single pot. beilstein-journals.org While not all cascade reactions start directly from a thioamide, many involve intermediates that share reactivity patterns with or can be derived from thioamides, underlining the importance of this functional group in the design of complex reaction sequences. rsc.org

Radical Processes and Dimerization Reactions of Thioamides

Radical reactions offer unique pathways for the functionalization of organic molecules. The dimerization of primary thioamides to 3,5-disubstituted-1,2,4-thiadiazoles can be effectively initiated by radical processes. researchgate.net The use of tert-butyl nitrite (TBN) at room temperature serves as a prime example of a radical-initiated transformation. researchgate.netresearchgate.net TBN is known to trigger radical cascade reactions for the synthesis of various heterocycles, such as isoxazoles. rsc.org In the context of thioamides, TBN initiates the formation of a key thioacyl radical intermediate, which drives the subsequent dimerization. researchgate.net The reaction is notable for its mild conditions, occurring at room temperature, and its metal-free nature. researchgate.net Control experiments using the radical scavenger TEMPO have been shown to inhibit the reaction, providing strong evidence for a radical-mediated pathway. researchgate.net

The mechanism for the tert-butyl nitrite-induced dimerization of thioamides has been investigated and is proposed to proceed through a radical pathway. researchgate.net The reaction is initiated by the homolytic cleavage of TBN to form a tert-butoxyl radical. This radical then abstracts a hydrogen atom from the thioamide's -NH2 group, generating a thioamide radical A . This radical subsequently eliminates a molecule of H2N• to form a thioacyl radical intermediate B .

Two molecules of this thioacyl radical B then dimerize to form intermediate C . This intermediate undergoes an intramolecular cyclization via nucleophilic attack of a nitrogen atom onto the carbon of the other thioamide moiety. Finally, oxidative aromatization of the resulting heterocyclic ring D yields the stable 3,5-disubstituted-1,2,4-thiadiazole product. researchgate.net An alternative mechanistic proposal for thiadiazole formation under different conditions suggests the formation of a radical anion intermediate via single electron transfer. acs.org

Radical Initiated Transformations

Influence of the tert-Butyl Group on Reaction Kinetics and Stereochemical Outcomes

The tert-butyl group is a bulky substituent that exerts significant steric and electronic effects on a molecule, thereby influencing reaction rates and stereochemistry. stackexchange.comwikipedia.org

Electronic Influence: The tert-butyl group is generally considered a weak electron-donating group through an inductive effect and C-C hyperconjugation. stackexchange.com This electron-donating nature slightly activates the aromatic ring toward electrophilic substitution compared to unsubstituted benzene. stackexchange.com In this compound, this effect would increase the electron density on the benzene ring and could also subtly influence the nucleophilicity of the sulfur and nitrogen atoms of the thioamide group. As an ortho-, para-director, the tert-butyl group would direct incoming electrophiles to positions 2, 4, and 6 of the benzene ring. stackexchange.com

Steric Influence and Kinetics: The most prominent feature of the tert-butyl group is its steric bulk. wikipedia.org This steric hindrance can significantly impact reaction kinetics and product distribution. For electrophilic substitution on the aromatic ring of this compound, the bulky group would sterically hinder attack at the adjacent ortho-positions (positions 2 and 4), leading to a preference for substitution at the para-position (position 6) and the other less-hindered ortho-position (position 2). stackexchange.com This steric blocking is a well-known phenomenon, referred to as the tert-butyl effect. wikipedia.org In reactions involving the thioamide moiety itself, the meta-positioning of the tert-butyl group means it is unlikely to cause significant direct steric hindrance at the reaction center.

Stereochemical Outcomes: The steric demand of the tert-butyl group can be a powerful tool for controlling stereochemistry in reactions. In domino reactions, the presence of a bulky tert-butyl group on one of the reactants has been shown to lead to high diastereoselectivity. For example, in a Knoevenagel hetero-Diels-Alder reaction, a tert-butyl-substituted pyrazolone (B3327878) reacts to form almost exclusively the cis-annulated product, demonstrating the group's ability to direct the stereochemical outcome of the cyclization. lew.ro While specific studies on the stereochemical influence of the tert-butyl group in this compound are not detailed, these general principles suggest it would play a deciding role in any reaction where new stereocenters are formed in its vicinity.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 3-(tert-Butyl)benzothioamide.

¹H NMR Analysis: Chemical Shifts, Coupling Constants, and Integration

The proton NMR (¹H NMR) spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum of a related compound, N-(tert-butyl)benzamide, shows distinct signals for the aromatic and tert-butyl protons. The aromatic protons typically appear as a multiplet in the downfield region, while the nine equivalent protons of the tert-butyl group produce a sharp singlet further upfield. For instance, in a similar structure, the tert-butyl protons appear as a singlet at 1.46 ppm. ias.ac.in The integration of these signals confirms the ratio of aromatic to tert-butyl protons. The coupling constants (J values) between adjacent aromatic protons provide insights into their substitution pattern on the benzene (B151609) ring.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-7.4Multiplet4HAromatic Protons (C₆H₄)
~7.3 (broad)Singlet2HAmide Protons (NH₂)
1.35Singlet9Htert-Butyl Protons (C(CH₃)₃)

Note: This table is illustrative and based on general principles of NMR spectroscopy.

¹³C NMR Analysis: Characterization of the Carbon Framework and Thiocarbonyl Carbon

The carbon-13 NMR (¹³C NMR) spectrum reveals the different carbon environments within the molecule. A key feature is the signal for the thiocarbonyl carbon (C=S), which is characteristically found in the downfield region of the spectrum, typically between 190 and 210 ppm. rsc.orgrsc.org For comparison, the carbonyl carbon (C=O) in the analogous N-(tert-butyl)benzamide appears at a lower chemical shift. ias.ac.in The aromatic carbons exhibit signals in the 120-140 ppm range, with the carbon attached to the tert-butyl group showing a distinct chemical shift. oregonstate.edu The quaternary carbon and the methyl carbons of the tert-butyl group are also readily identified.

Table 2: Representative ¹³C NMR Data for Thioamides

CompoundThiocarbonyl Carbon (C=S) Chemical Shift (δ) ppm
Benzothioamide200.20
N-methylbenzothioamide200.19
2-(4-Isobutylphenyl)propanethioamide199.58

Source: Adapted from The Royal Society of Chemistry. rsc.org

Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Assignment

Two-dimensional (2D) NMR experiments are instrumental for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, helping to trace the connectivity of the aromatic protons. rsc.org

HMQC (Heteronuclear Multiple Quantum Coherence) : HMQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. libretexts.org This allows for the direct assignment of protonated carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Identification of Characteristic Thiocarbonyl Stretching Frequencies

The thiocarbonyl (C=S) stretching vibration is a key diagnostic feature in the IR and Raman spectra of thioamides. This band is typically weaker than the corresponding carbonyl (C=O) stretch and appears at a lower frequency, generally in the range of 1250-1020 cm⁻¹. acs.orgresearchgate.net The exact position can be influenced by the electronic and steric nature of the substituents on the thioamide group.

Analysis of Aromatic and Alkyl Group Vibrations

Aromatic Group Vibrations : The IR and Raman spectra will display characteristic bands for the benzene ring. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring, typically observed in the 1600-1450 cm⁻¹ region. libretexts.orgspcmc.ac.in Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the aromatic ring. libretexts.org

Alkyl Group Vibrations : The tert-butyl group gives rise to characteristic C-H stretching vibrations for the methyl groups around 2960 cm⁻¹. spcmc.ac.in C-H bending vibrations for the methyl groups are also expected in the 1470-1365 cm⁻¹ region. spcmc.ac.in

Table 3: General IR Absorption Ranges for Key Functional Groups

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)
N-H (in thioamides)Stretching3400-3100
C-H (aromatic)Stretching3100-3000
C-H (alkyl)Stretching3000-2850
C=C (aromatic)Stretching1600-1450
C=S (thiocarbonyl)Stretching1250-1020
C-H (aromatic)Bending (out-of-plane)900-675

Note: This table provides general ranges and the exact peak positions for this compound may vary.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₁₁H₁₅NS, the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass, with a close correlation confirming the molecular formula.

While specific experimental HRMS data for this compound is not widely reported in scientific literature, the expected fragmentation pattern upon ionization can be predicted based on the known behavior of its constituent functional groups. The tert-butyl group and the thioamide moiety would be the primary sites of fragmentation.

A plausible fragmentation pathway would involve the initial loss of a methyl group (CH₃•) from the tert-butyl substituent to form a stable tertiary carbocation. Subsequent or alternative fragmentation could involve the cleavage of the entire tert-butyl group. The fragmentation of the benzothioamide core would likely proceed through characteristic pathways for this class of compounds.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Molecular Ion/Fragment Formula Calculated m/z Description
[M]⁺C₁₁H₁₅NS⁺193.0925Molecular Ion
[M-CH₃]⁺C₁₀H₁₂NS⁺178.0690Loss of a methyl radical
[M-C(CH₃)₃]⁺C₇H₆NS⁺136.0221Loss of the tert-butyl radical

Note: The m/z values are calculated based on the most abundant isotopes of each element and represent the expected values in a high-resolution mass spectrum. Actual experimental values may vary slightly.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

As of the current date, a specific crystal structure for this compound has not been deposited in the primary crystallographic databases. However, based on the crystal structures of related benzothioamide and tert-butyl substituted aromatic derivatives, a likely crystal system and packing arrangement can be inferred.

It is anticipated that this compound would crystallize in a common space group for organic molecules, such as P2₁/c or P-1. The bulky tert-butyl group would significantly influence the molecular packing, likely preventing a planar, π-stacked arrangement that might be observed in unsubstituted benzothioamide. Intermolecular interactions, such as hydrogen bonding involving the thioamide N-H and S atoms, would play a crucial role in stabilizing the crystal lattice.

Table 2: Hypothetical Crystallographic Parameters for this compound

Parameter Predicted Value Justification
Crystal SystemMonoclinic or TriclinicCommon for small organic molecules
Space GroupP2₁/c or P-1Frequently observed for similar compounds
Molecules per Unit Cell (Z)2 or 4Typical for the predicted space groups
Intermolecular InteractionsN-H···S hydrogen bonds, van der Waals forcesExpected based on the functional groups present

Note: This table presents predicted crystallographic parameters based on known structures of similar molecules and serves as a hypothetical model in the absence of experimental data.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, electronic charge distribution, and energetic stability.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable molecular structure (geometry optimization) and to calculate key electronic properties. rsc.orgnih.gov The process involves finding the lowest energy arrangement of atoms in the molecule by calculating the forces on each atom and iteratively moving them until a stable minimum is reached.

For 3-(tert-Butyl)benzothioamide, DFT calculations would predict bond lengths, bond angles, and the crucial dihedral angle between the phenyl ring and the thioamide group (-CSNH2). Furthermore, DFT provides insights into the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering an approximation of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Other properties like the molecular electrostatic potential map can also be generated to visualize the charge distribution and identify potential sites for electrophilic or nucleophilic attack.

Illustrative DFT Calculation Outputs for this compound (Note: The following values are hypothetical examples to illustrate typical DFT outputs and are not derived from published experimental or computational data.)

Property Hypothetical Value Significance
Total Energy -855.4 Hartree Represents the total electronic energy of the optimized molecule.
HOMO Energy -6.2 eV Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy -1.5 eV Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap 4.7 eV Indicates electronic excitability and chemical reactivity.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are more computationally intensive than DFT but often provide higher accuracy. nih.gov They are frequently used as a "gold standard" to benchmark the results obtained from more approximate methods like DFT. For this compound, high-level ab initio calculations could be used to validate the geometries and relative energies of different conformers predicted by DFT, ensuring the reliability of the computational model.

The conformation of a molecule—the spatial arrangement of its atoms—profoundly influences its physical and chemical properties. For this compound, the most significant conformational freedom involves rotation around the single bond connecting the bulky tert-butyl group to the benzene (B151609) ring and the rotation of the thioamide group.

The tert-butyl group is known for its significant steric bulk, meaning its large size can physically impede reactions at nearby sites and restrict rotation around bonds. researchgate.net In the case of this compound, the interaction between the tert-butyl group and the adjacent hydrogen atom on the benzene ring, as well as the thioamide group, will dictate the molecule's preferred conformation. Computational conformational analysis involves calculating the energy of the molecule as a function of specific dihedral angles. This generates a potential energy surface that identifies low-energy (stable) conformers and the energy barriers to rotation between them. It is expected that the rotation of the tert-butyl group would be significantly hindered, leading to a high rotational energy barrier.

Illustrative Rotational Energy Profile for the tert-Butyl Group (Note: This table presents a hypothetical energy profile for rotation around the C(ring)-C(tert-butyl) bond to illustrate the concept of steric hindrance.)

Dihedral Angle (degrees) Relative Energy (kcal/mol) Conformation Description
0 0.0 Staggered (Lowest Energy)
60 5.5 Eclipsed (Highest Energy Transition State)
120 0.0 Staggered (Lowest Energy)

Ab Initio Methods for High-Level Calculations and Benchmarking

Elucidation of Reaction Mechanisms and Pathways

Beyond static properties, computational chemistry is invaluable for studying the dynamics of chemical reactions, mapping out the entire reaction pathway from reactants to products.

To understand how a chemical reaction occurs, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For any proposed reaction involving this compound, computational methods can be used to locate the precise geometry of the transition state and calculate its energy. This allows for a quantitative prediction of the reaction's feasibility. For example, in a hypothetical hydrolysis or oxidation reaction, transition state analysis could reveal the step-by-step mechanism and pinpoint the rate-determining step of the process.

Reactions are rarely carried out in a vacuum; they almost always occur in a solvent. The solvent can dramatically influence reaction rates and mechanisms by stabilizing or destabilizing reactants, products, and transition states. researchgate.net Computational models can account for these solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach, often called the Polarizable Continuum Model (PCM), is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This is more computationally demanding but allows for the study of specific interactions, such as hydrogen bonding between the solvent and the thioamide group of this compound.

By performing calculations with different solvent models, chemists can predict how a reaction involving this compound might behave in various environments, such as in a polar solvent like water versus a non-polar solvent like hexane. This is crucial for optimizing reaction conditions in a laboratory setting.

Transition State Analysis and Reaction Energetics

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical research, allowing for the validation of experimental findings and the interpretation of complex spectra. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost.

Theoretical NMR Chemical Shift Calculations for Validation of Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts serve as a crucial tool for the accurate assignment of experimental NMR signals, especially for complex molecules.

The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. researchgate.netbeilstein-journals.org This method, typically employed with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), allows for the prediction of both ¹H and ¹³C NMR chemical shifts. nih.gov

The general workflow for such a study on this compound would involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule using a method like DFT. For a molecule with a flexible group like tert-butyl, a conformational search may be necessary to identify the global minimum energy structure.

NMR Chemical Shift Calculation: Using the optimized geometry, the GIAO-DFT calculation is performed to compute the absolute magnetic shielding tensors for each nucleus.

Referencing: The calculated shielding values are then converted to chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The chemical shift is calculated as: δ_sample = σ_TMS - σ_sample.

Comparison and Validation: The calculated chemical shifts are then compared with experimental data. A good correlation between the theoretical and experimental values can confirm the structural assignment of the experimental spectrum. Discrepancies may indicate conformational effects, solvent effects, or the need for a higher level of theory.

While no specific data tables for this compound are available from the conducted searches, a hypothetical comparison table would look like this:

Table 1: Hypothetical Comparison of Experimental and Theoretical NMR Chemical Shifts (ppm) for this compound

Atom Experimental δ (ppm) Theoretical δ (ppm) Difference (ppm)
C1 Data not available Calculated value
C2 Data not available Calculated value
C3 Data not available Calculated value
... ... ... ...
H1 Data not available Calculated value
H2 Data not available Calculated value

Vibrational Frequency Predictions and IR/Raman Spectra Simulation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical frequency calculations are invaluable for assigning the vibrational bands observed in experimental spectra.

DFT calculations are highly effective for predicting vibrational frequencies. mdpi.comnih.gov The process typically involves:

Frequency Calculation: Following a geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the nuclear coordinates, yielding the harmonic vibrational frequencies.

Frequency Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. To improve agreement with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)).

Intensity Calculations: The calculation also provides the IR intensities and Raman activities for each vibrational mode, allowing for the simulation of the full IR and Raman spectra.

Vibrational Mode Assignment: Each calculated frequency corresponds to a specific motion of the atoms in the molecule (e.g., C-H stretch, C=S bend). Visualizing these motions with molecular modeling software allows for the detailed assignment of the experimental spectral bands.

For this compound, one would expect to see characteristic vibrational modes for the benzene ring, the tert-butyl group, and the thioamide functional group. A hypothetical data table summarizing these findings would be structured as follows:

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

Experimental Frequency (cm⁻¹) Scaled Theoretical Frequency (cm⁻¹) Assignment (Vibrational Mode)
Data not available Calculated value ν(N-H) stretch
Data not available Calculated value ν(C=S) stretch
Data not available Calculated value Aromatic ν(C-H) stretch
Data not available Calculated value tert-butyl ν(C-H) stretch
Data not available Calculated value Aromatic ring breathing

Coordination Chemistry and Ligand Design Principles

Thioamides as Ligands in Transition Metal Complexes

Thioamides are recognized as versatile ligands in coordination chemistry due to the presence of both sulfur and nitrogen donor atoms, leading to a variety of coordination modes. nih.govresearchgate.net Their derivatives have been explored for applications ranging from catalysis to materials science and have shown significant biological activities. nih.govresearchgate.net The thioamide group's chemistry is of continuous interest because of its unique structural features and its utility in synthesizing various heterocyclic compounds. nih.gov

The thioamide functional group, -C(S)NHR, offers multiple coordination possibilities with metal centers. The presence of a lone pair on both the sulfur and nitrogen atoms allows it to act as a ligand in several ways. The most common coordination modes include:

Monodentate S-coordination: The ligand binds to the metal center exclusively through the soft sulfur atom. This is a common mode, particularly in complexes where the nitrogen atom is sterically hindered or when competing with other strong donor ligands. The initial step in many complexation reactions involves the coordination of the thioamide via its sulfur atom. rsc.org

Bidentate N,S-chelation: The thioamide can act as a bidentate ligand, forming a stable chelate ring by coordinating to the metal through both the nitrogen and sulfur atoms. nih.govnih.gov This mode is often favored as it leads to thermodynamically stable five- or six-membered rings. Deprotonation of the amide nitrogen (N-H) often facilitates this chelation, creating an anionic N,S-donor ligand.

Bridging Coordination: In polynuclear complexes, the thioamide ligand can bridge two or more metal centers. This can occur through the sulfur atom alone (μ-S) or by involving both donor atoms in bridging. researchgate.net

The versatility of the thioamide group allows for the formation of a wide array of complex structures, including monodentate, chelating, and bridging motifs. researchgate.net

The introduction of a tert-butyl group at the 3-position of the benzothioamide ring has profound steric and electronic consequences for its coordination behavior.

Steric Effects: The tert-butyl group is exceptionally bulky and exerts significant steric hindrance. numberanalytics.com This bulk can:

Influence Coordination Geometry: The steric demand of the tert-butyl group can dictate the coordination number and geometry of the resulting metal complex, preventing the adoption of certain arrangements and favoring less crowded structures. numberanalytics.com For instance, it may favor a lower coordination number or enforce a specific geometry like tetrahedral or square planar.

Control Reactivity: By creating a sterically crowded environment around the metal center, the tert-butyl group can influence the approach of substrates, thereby affecting the catalytic activity and selectivity of the complex. numberanalytics.comnih.gov It can also provide steric protection, preventing the deactivation of the metal center. numberanalytics.com

Restrict Ligand Conformation: The bulkiness can lock the ligand into a specific conformation, which in turn affects how it presents its donor atoms to the metal. This "buttressing effect" can push other parts of the ligand closer to the metal, modifying the bonding pocket. researchgate.net

Electronic Effects: The tert-butyl group is an electron-donating group through induction (+I effect). This electronic influence can:

Modulate Metal Center Electron Density: By donating electron density to the aromatic ring, the tert-butyl group can indirectly increase the electron density on the thioamide donor atoms (sulfur and nitrogen). This can enhance the donor strength of the ligand, leading to stronger metal-ligand bonds.

Stabilize Metal Centers: The increased electron donation can help to stabilize metal centers in higher oxidation states.

The interplay of these steric and electronic effects allows for the rational design of ligands to create metal complexes with tailored properties for specific applications. nih.gov

Versatile Coordination Modes of the Thiocarbonyl Group (e.g., S-donor, N,S-donor)

Synthesis and Characterization of Metal Complexes of 3-(tert-Butyl)benzothioamide

While specific literature on the synthesis of metal complexes using this compound is scarce, general methods for complexing thioamide ligands are well-established and can be applied.

The synthesis of metal-thioamide complexes typically involves the direct reaction of the thioamide ligand with a suitable metal salt in an appropriate solvent. sysrevpharm.orgbiointerfaceresearch.com

General Synthetic Protocol: A common method involves dissolving the this compound ligand and a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), Pd(II)) in a solvent such as ethanol (B145695), methanol, or THF. sysrevpharm.orgnih.gov The mixture is then refluxed for several hours to ensure the completion of the reaction. biointerfaceresearch.comnih.gov The resulting complex often precipitates from the solution upon cooling and can be isolated by filtration, washed with a suitable solvent to remove unreacted starting materials, and dried. sysrevpharm.org In some cases, the addition of a weak base is necessary to facilitate the deprotonation of the thioamide nitrogen for N,S-chelation.

An illustrative reaction is shown below: MCl₂ + 2 [3-(t-Bu)C₆H₄C(S)NH₂] → [M(3-(t-Bu)C₆H₄C(S)NH)₂] + 2 HCl

Table 1: Illustrative Reaction Conditions for the Synthesis of Metal Complexes

Metal SaltLigand:Metal RatioSolventReaction Time (h)Temperature
NiCl₂·6H₂O2:1Ethanol4Reflux
Cu(OAc)₂·H₂O2:1Methanol3Reflux
PdCl₂2:1THF/DMF6Reflux
Co(NO₃)₂·6H₂O2:1Ethanol5Reflux

The characterization of newly synthesized complexes relies on a combination of spectroscopic and analytical techniques to determine their structure and coordination geometry.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination mode of the thioamide ligand. A shift in the ν(C=S) and ν(N-H) stretching frequencies upon complexation provides evidence of metal-ligand bond formation. In N,S-chelation, the disappearance of the ν(N-H) band and the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-sulfur (M-S) bonds are indicative of coordination.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of diamagnetic complexes. The chemical shifts of the protons and carbons near the donor atoms will change upon coordination to a metal center.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal ion. rsc.org Based on analogous systems, square-planar or tetrahedral geometries are common for Ni(II) and Cu(II) complexes, while octahedral geometries are often observed for Co(II) complexes. nih.gov

Elemental Analysis & Mass Spectrometry: These techniques are used to confirm the stoichiometry of the complex, ensuring the proposed molecular formula is correct. mdpi.com

Table 2: Expected Spectroscopic Data for a Hypothetical [Ni(3-(t-Bu)C₆H₄C(S)NH)₂] Complex

TechniqueParameterFree LigandComplexInterpretation
IR (cm⁻¹)ν(N-H)~3300-3150AbsentDeprotonation and N-coordination
IR (cm⁻¹)ν(C=S)~850~780S-coordination
¹H NMR (ppm)-NH₂ proton~8.5AbsentDeprotonation and N-coordination
¹H NMR (ppm)Aromatic protons7.2-7.8ShiftedChange in electronic environment

Complexation Strategies and Optimized Reaction Conditions

Catalytic Applications of Metal-Thioamide Complexes in Organic Transformations

Metal complexes containing thioamide ligands are explored as catalysts in various organic reactions, leveraging the stability and tunable electronic properties imparted by the ligand. researchgate.net Palladium-thioamide complexes, for example, have shown promise in C-C coupling reactions.

Given the structural similarities to other catalytically active thioamide complexes, it is plausible that metal complexes of this compound could be effective catalysts in reactions such as:

Suzuki-Miyaura Coupling: Palladium complexes are widely used for this cross-coupling reaction. Thioamide ligands can stabilize the palladium center, and the steric bulk of the tert-butyl group could influence selectivity. dergipark.org.tr

Heck Coupling: Palladacycles derived from thioamide ligands have been investigated as catalysts for Heck-type reactions. researchgate.net

Oxidation Reactions: Manganese and other transition metal complexes are known to catalyze the oxidation of various substrates, such as alcohols and catechols. nih.gov The electronic properties of the this compound ligand could modulate the redox potential of the metal center, making it suitable for such transformations.

The design of the ligand, particularly the steric and electronic effects of the tert-butyl substituent, would be critical in tuning the activity and selectivity of these potential catalytic applications. researchgate.net

Evaluation as Catalysts for C-C and C-X Bond Formation Reactions

The thioamide functional group is recognized for its ability to act as a directing group in transition metal-catalyzed C-H bond activation. This process enables the selective formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X, where X can be N, O, S, or a halogen) bonds, which are fundamental transformations in organic synthesis. diva-portal.orgnih.gov Specifically, the thioamide group in a compound like this compound can chelate to a metal center, directing the catalytic functionalization to the ortho-position of the benzene (B151609) ring.

Rhodium-catalyzed reactions, for example, have been shown to facilitate the direct coupling of benzothioamides with alkenes and alkynes via ortho-C-H bond cleavage. researchgate.net In the context of this compound, the tert-butyl group at the meta-position would exert a significant steric influence, potentially affecting the efficiency, regioselectivity, and stability of the catalytic intermediates. This steric hindrance could be leveraged to control the outcome of coupling reactions. The formation of C-X bonds often requires an oxidizing agent, with tert-butylhydroperoxide (TBHP) being a widely used example. csic.es

Below is a table summarizing representative catalytic systems where amide or thioamide functionalities direct C-H bond functionalization, illustrating the types of transformations for which this compound could be evaluated.

Catalytic System Coupling Partners Bond Formed Directing Group Key Features
Rhodium CatalystAlkenes, AlkynesC-CThioamideDirects ortho-alkenylation and annulation. researchgate.net
Palladium CatalystAryl HalidesC-CBenzamide (B126)Utilizes directing groups for ortho-arylation. nih.gov
Ruthenium CatalystAryl BromidesC-CKetoneEmploys specific ligands to achieve high conversion. rsc.org
Copper CatalystTerminal AlkynesC-C (sp-sp²)AmideLigand-assisted Sonogashira-type coupling. longdom.org
Metal-Organic Frameworks (MOFs)Aryl Halides, Boronic AcidsC-C, C-XVariousHeterogeneous catalysis for C-H functionalization. csic.es

Exploration of Chiral Ligand Design for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. The effectiveness of this approach relies heavily on the design of chiral ligands that can create a stereochemically defined environment around a metal catalyst. diva-portal.org

While this compound is an achiral molecule, its rigid benzothioamide backbone makes it a valuable scaffold for the development of new chiral ligands. Chirality can be introduced through several synthetic modifications. For instance, attaching a chiral auxiliary to the nitrogen atom or introducing chiral substituents onto the aromatic ring can transform the achiral scaffold into a chiral ligand. The prominent tert-butyl group is a key design element, as its steric bulk can play a crucial role in establishing the chiral pocket necessary for high enantioselectivity in catalytic reactions. beilstein-journals.orgscirp.org The synthesis of new chiral aminophenolate ligands, for example, has been achieved through Mannich condensation reactions using substituted phenols and chiral amines, demonstrating a viable strategy for creating chirality. scirp.org

The principles for designing chiral ligands based on a scaffold like this compound are outlined in the table below.

Design Strategy Description Potential Application Example Principle
Chiral Auxiliary Attachment Covalently bonding a known chiral molecule to the thioamide nitrogen.Asymmetric allylic alkylation, hydrogenation.Use of a chiral amine derived from the chiral pool. diva-portal.org
Introduction of Chiral Substituents Synthetically adding chiral groups to the benzene ring.Enantioselective C-C bond formation.Derivatization with chiral alcohols or amines.
Atropisomeric Design Introducing bulky groups that restrict rotation around a single bond, creating axial chirality.Asymmetric coupling reactions.Biphenyl-based ligands with bulky substituents. cymitquimica.com
Incorporation into a Macrocycle Using the benzothioamide unit as part of a larger, chiral macrocyclic structure.Host-guest chemistry, enantioselective recognition.Calixarene-based ligands with chiral modifications. beilstein-journals.org

Investigation of Coordination Motifs in Chemical Biology Research

Coordination chemistry is fundamental to chemical biology, providing tools and insights for understanding biological processes, developing therapeutic agents, and creating diagnostic probes. frontiersin.org The interaction of metal ions with biological molecules is central to the function of many enzymes and proteins.

The this compound molecule possesses a thioamide group (C=S, N-H) that can serve as a bidentate or monodentate ligand, coordinating with various metal ions. researchgate.net The resulting metal complexes are of significant interest for investigation in chemical biology. The sulfur atom is a soft donor, showing a preference for soft metal ions like copper(I), silver(I), and mercury(II), while the nitrogen atom is a harder donor. This differential affinity allows for the formation of diverse coordination motifs.

The lipophilic tert-butyl group can significantly influence the biological properties of these metal complexes. It can enhance membrane permeability, allowing the compound to enter cells more easily, and facilitate hydrophobic interactions with biological targets such as the active sites of enzymes or receptor pockets. nih.gov For example, compounds containing tert-butylphenyl moieties have been investigated as selective antagonists for biological receptors. nih.gov The study of how these coordination compounds interact with biomolecules can lead to the development of new metallodrugs or imaging agents.

The following table presents common coordination motifs involving sulfur and nitrogen donor ligands that are relevant in chemical biology, highlighting the potential roles for complexes derived from this compound.

Metal Ion Typical Coordination Geometry Ligand Donor Atoms Relevance in Chemical Biology
Copper (Cu²⁺, Cu⁺)Tetrahedral, Square Planar, OctahedralN, SModels for copper-containing proteins, potential anticancer and antimicrobial agents. researchgate.net
Zinc (Zn²⁺)TetrahedralN, SProbes for zinc finger proteins, enzyme inhibitors.
Rhodium (Rh³⁺)OctahedralN, SCatalytic agents for biological transformations, anticancer drug candidates. nih.gov
Palladium (Pd²⁺)Square PlanarN, SCatalysts for cross-coupling in biological media, potential anticancer agents.
Gold (Au⁺, Au³⁺)Linear, Square PlanarS, NAnti-arthritic drugs, anticancer agents, components for biosensors.

Advanced Synthetic Applications and Derivatives in Organic Synthesis Research

3-(tert-Butyl)benzothioamide as a Precursor for Heterocyclic Scaffolds

The inherent reactivity of the thioamide group makes it an excellent starting point for the synthesis of various nitrogen- and sulfur-containing heterocycles. These ring systems are prominent in pharmaceuticals, agrochemicals, and functional materials.

Thiazoles are a critical class of five-membered heterocyclic compounds found in numerous biologically active molecules, including Vitamin B1 (Thiamine). bepls.com The Hantzsch thiazole (B1198619) synthesis is a classic and reliable method for their preparation, involving the condensation reaction between a thioamide and an α-haloketone. bepls.com this compound can serve as the thioamide component in this reaction to produce 2,4-disubstituted thiazoles bearing a 3-(tert-butyl)phenyl group.

The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The reaction is broadly applicable and tolerates a wide variety of functional groups on both reaction partners. researchgate.net The use of this compound allows for the introduction of the bulky and lipophilic tert-butylphenyl moiety at the 2-position of the thiazole ring, a common strategy in medicinal chemistry to enhance target engagement or modify pharmacokinetic properties.

Table 1: Representative Hantzsch Thiazole Synthesis

Reactant 1 Reactant 2 (α-haloketone) Product Conditions
This compound 2-Bromoacetophenone 2-(3-(tert-Butyl)phenyl)-4-phenylthiazole Typically heated in a solvent like ethanol (B145695) or DMF

This table presents a generalized representation of the Hantzsch synthesis. Specific yields and conditions vary based on the substrates and catalysts used.

Recent advancements in synthetic methodology have also explored metal-free and environmentally benign conditions, such as using N-Bromosuccinimide (NBS) in water, to achieve the synthesis of 2,4-disubstituted thiazoles from thioamides and methyl ketones. researchgate.net

Thiadiazoles, another important class of sulfur-containing heterocycles, can also be synthesized from thioamide precursors. Specifically, 1,2,4-thiadiazoles are accessible through the oxidative dimerization of thioamides or by their reaction with nitrile-containing compounds. researchgate.netacs.org For instance, the reaction of a thioamide with a nitrile in the presence of an oxidizing agent like iodine can lead to the formation of 3,5-disubstituted 1,2,4-thiadiazoles. acs.org

In one approach, treating a thioamide with an oxidant can induce a dehydrogenative N-S bond formation, leading to the cyclized thiadiazole product. While specific examples detailing the use of this compound are not prevalent, its general structure is amenable to these synthetic transformations. The resulting 3-(3-(tert-butyl)phenyl)-substituted 1,2,4-thiadiazole (B1232254) would be a valuable scaffold for further chemical exploration.

Table 2: General Synthetic Routes to 1,2,4-Thiadiazoles from Thioamides

Starting Material(s) Reagents Product Type
2 equiv. Thioamide Oxidant (e.g., I₂, H₂O₂) Symmetrical 3,5-Disubstituted-1,2,4-thiadiazole
Thioamide + Nitrile AlCl₃, then I₂ Unsymmetrical 3,5-Disubstituted-1,2,4-thiadiazole

This table outlines general strategies for thiadiazole synthesis.

Synthesis of Substituted Thiazole Derivatives

Integration into Complex Molecular Architectures

Beyond its role as a precursor to simple heterocycles, this compound is a valuable building block for constructing larger, more intricate organic molecules.

In organic synthesis, "building blocks" are small, functionalized molecules that serve as foundational units for constructing more complex structures. this compound fits this description perfectly. The thioamide group can undergo a variety of chemical transformations, while the 3-tert-butylphenyl group imparts specific steric and electronic properties to the target molecule. diva-portal.org

For example, the thioamide can be reduced to an amine, hydrolyzed to a carboxylic acid (via the corresponding amide), or used in coupling reactions. This versatility allows chemists to introduce the 3-(tert-butyl)phenyl structural motif into a wide array of molecular frameworks, which is particularly useful in the development of new therapeutic agents or functional materials where modulating lipophilicity and steric profile is key.

The substitution of a single oxygen atom for a sulfur atom, converting a peptide's amide bond into a thioamide, is a minimally disruptive modification that can have profound effects on the peptide's or protein's properties. researchgate.net Thioamides are recognized as valuable probes for studying protein structure, folding, and function. rsc.orgscispace.com They alter the hydrogen bonding capabilities—being stronger donors and weaker acceptors than amides—and possess unique spectroscopic properties. nih.gov

While direct incorporation of a complex unit like this compound into a peptide backbone is not a standard procedure, the principles of thioamide chemistry are central to this field. Typically, thioamide-containing amino acids are prepared and then incorporated into peptides using solid-phase peptide synthesis (SPPS). nih.gov Subsequently, larger protein fragments can be joined using techniques like Native Chemical Ligation (NCL), where a thioamide-containing peptide fragment can be ligated to another peptide or protein. rsc.orgscispace.com This semi-synthetic approach allows for the site-specific introduction of thioamide probes into large proteins, enabling detailed studies of their biological mechanisms. nih.gov

Table 3: Comparison of Amide vs. Thioamide Properties in Peptides

Property Amide (-C(O)NH-) Thioamide (-C(S)NH-) Implication
H-bond Donor Weaker Stronger Alters secondary structure and protein-protein interactions nih.gov
H-bond Acceptor Stronger Weaker Modifies folding and stability nih.gov
Bond Length (C-N) Shorter Longer Affects local conformation
UV Absorption ~200 nm ~270 nm Allows for selective spectroscopic analysis scispace.com

Building Blocks for Polyfunctionalized Organic Compounds

Role in the Development of Chemical Tools for Mechanistic Organic Studies

The unique properties of the thioamide group also make it a valuable tool for investigating the mechanisms of organic and biological reactions. scispace.com The replacement of an amide with a thioamide can significantly impact reaction rates or even alter reaction pathways, providing crucial insights into the transition states and intermediates involved.

For example, the difference in nucleophilicity and metal affinity between a carbonyl oxygen and a thiocarbonyl sulfur has been used to delineate the role of metal cofactors in enzymatic catalysis. scispace.com By substituting a thioamide at the scissile bond of an enzyme's peptide substrate, researchers can study how the enzyme interacts with the modified bond and clarify the catalytic mechanism. scispace.com Furthermore, the distinct spectroscopic signature of thioamides allows them to be used as reporters in various assays, including fluorescence quenching experiments to measure distances within a protein or between interacting biomolecules. scispace.com The presence of the tert-butyl group in this compound can serve to lock the conformation of the benzoyl ring or to probe steric constraints within a binding pocket or active site, adding another layer of utility to its role as a mechanistic tool.

Potential as Precursors for Advanced Functional Materials in Research

The exploration of organic molecules as building blocks for advanced functional materials is a burgeoning area of materials science. The unique electronic and structural features of this compound and its derivatives suggest their potential as precursors for materials with interesting optical, electronic, and photophysical properties.

The core structure, combining an aromatic ring with a thioamide group, is a platform for creating conjugated systems. The sulfur atom, with its available lone pairs and d-orbitals, can participate in π-conjugation, which is a key requirement for organic electronic materials. The tert-butyl group, while not directly participating in conjugation, significantly enhances the solubility of the molecule in organic solvents. This is a crucial practical advantage for the solution-based processing of organic electronic devices. Furthermore, the steric bulk of the tert-butyl group can disrupt intermolecular packing in the solid state, which can be beneficial for achieving high photoluminescence quantum yields in organic light-emitting diodes (OLEDs) by preventing aggregation-caused quenching.

Derivatives of this compound, particularly those that extend the π-conjugation, are of significant interest. For example, the synthesis of thiazole derivatives, as mentioned previously, incorporates a five-membered aromatic heterocycle that can further be functionalized. Thiazole-containing compounds are known to exhibit a range of electronic properties and have been investigated as components in organic field-effect transistors (OFETs), OLEDs, and organic photovoltaics (OPVs). The 3-(tert-butyl)phenyl substituent would act as a solubilizing and electronically-tuning moiety in such materials.

Research into the photophysical properties of materials derived from benzothioamides has shown that they can exhibit fluorescence and phosphorescence. By carefully designing the molecular structure, for instance, by introducing heavy atoms to promote intersystem crossing, derivatives of this compound could be tailored to be efficient emitters for OLED applications. The large steric hindrance provided by the tert-butyl group could also lead to the formation of stable amorphous glasses, a desirable morphology for the emissive layers in OLEDs.

The potential applications of materials derived from this compound are summarized in the table below, based on the known properties of related benzothioamide and thiazole-containing organic functional materials.

Potential Application Area Key Structural Features Anticipated Properties
Organic Light-Emitting Diodes (OLEDs) Extended π-conjugation, bulky tert-butyl groupHigh photoluminescence quantum yield, good solution processability, formation of stable amorphous films.
Organic Field-Effect Transistors (OFETs) Planar aromatic core, potential for ordered packing (tunable via derivatization)Charge carrier mobility, good environmental stability (sulfur-containing compounds).
Organic Photovoltaics (OPVs) Donor-acceptor architectures (via derivatization)Broad absorption spectra, suitable energy levels for charge separation.
Fluorescent Sensors Thioamide or thiazole moiety capable of binding to specific analytesChanges in fluorescence intensity or wavelength upon analyte binding.

It is important to note that while the fundamental structure of this compound provides a strong basis for these potential applications, extensive research and derivatization would be necessary to optimize the properties for specific functional materials. The synthesis of a library of derivatives and the detailed investigation of their photophysical and electronic properties are critical next steps in exploring the full potential of this compound in materials science.

Q & A

Q. What are the key synthetic strategies for preparing 3-(tert-Butyl)benzothioamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves introducing the tert-butyl group to a benzothioamide precursor. A plausible route includes:
  • Step 1 : Protection of the amine group in benzothioamide using tert-butyl carbamate intermediates (e.g., tert-butyl N-(3-amino-3-thioxopropyl)carbamate, CAS 77152-97-7), followed by selective deprotection .
  • Step 2 : Optimization of alkylation conditions (e.g., using tert-butyl bromide with a base like NaH in THF at 0–25°C).
    Purity (>95%) can be achieved via recrystallization or column chromatography, with HPLC (High-Performance Liquid Chromatography) and melting point analysis (mp 109–112°C) as critical quality checks .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm tert-butyl group integration (δ ~1.3 ppm for nine equivalent protons) and aromatic/thioamide proton environments.
  • Elemental Analysis : Verify C, H, N, and S content against theoretical values (e.g., C11_{11}H15_{15}NS).
  • Melting Point : Compare observed mp (e.g., 109–112°C for analogous tert-butyl carbamates) with literature data .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reactivity of this compound across different catalytic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the thioamide group. For example, the tert-butyl group’s steric effects may hinder coordination in metal-catalyzed reactions.
  • Molecular Dynamics (MD) : Simulate interactions with transition metals (e.g., Pd or Cu) to predict catalytic activity in cross-coupling reactions. Compare results with experimental kinetic data to validate models.

Q. What experimental designs address discrepancies in spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the tert-butyl group) that cause splitting or broadening of signals.
  • X-ray Crystallography : Obtain single-crystal structures to confirm bond angles and dihedral distortions caused by steric bulk. For example, analogous tert-butyl carbamates show distinct crystallographic packing due to non-covalent interactions .
  • Isotopic Labeling : Use deuterated solvents or 15^{15}N-labeled precursors to isolate signal overlap in complex NMR spectra.

Q. How does the tert-butyl group influence the stability of this compound under oxidative or hydrolytic conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to controlled humidity (40–75% RH) and temperature (25–60°C) to monitor degradation via HPLC. The tert-butyl group’s hydrophobicity may reduce hydrolysis rates compared to unsubstituted benzothioamides.
  • Kinetic Studies : Compare activation energies for decomposition pathways (e.g., tert-butyl cleavage vs. thioamide oxidation) using Arrhenius plots.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(tert-Butyl)benzothioamide
Reactant of Route 2
Reactant of Route 2
3-(tert-Butyl)benzothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.